REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])=[CH:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8]O)=[CH:6][CH:5]=1.C(Br)(Br)(Br)[Br:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>ClCCl>[CH3:1][C:2]([CH3:12])=[CH:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Br:14])=[CH:6][CH:5]=1
|
Name
|
4-(2-methylprop-1-en-1-yl)benzyl alcohol
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CC(=CC1=CC=C(CO)C=C1)C
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with hexane
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (eluent: hexane)
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC1=CC=C(CBr)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |